Cas no 2624351-87-5 ((+)-Kuwanon H)

(+)-Kuwanon H structure
(+)-Kuwanon H structure
Productnaam:(+)-Kuwanon H
CAS-nummer:2624351-87-5
MF:C45H44O11
MW:760.82427406311
CID:6646014
PubChem ID:23843929

(+)-Kuwanon H Chemische en fysische eigenschappen

Naam en identificatie

    • 8S66U66RDM
    • 2624351-87-5
    • rel-8-[(1R,5S,6R)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • BDBM50464769
    • CHEMBL4290098
    • 4H-1-Benzopyran-4-one, 8-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-, rel-
    • Kuwanon H, (+)-
    • 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1alpha,5alpha,6beta)-(+/-)-
    • (+/-)-Kuwanon H
    • (+)-Kuwanon H
    • ACon0_000340
    • 79056-23-8
    • KH2D7L4JRM
    • MEGxp0_001038
    • 8-[(1R,5S,6R)-6-[2,4-Dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • 4H-1-Benzopyran-4-one, 8-[(1R,5S,6R)-6-[2,4-dihydroxy-3-(3-methyl-2-buten-1-yl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-
    • Kuwanon H, (+/-)-
    • 4H-1-Benzopyran-4-one, 8-[6-[2,4-dihydroxy-3-(3-methyl-2-butenyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methyl-2-cyclohexen-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-butenyl)-, (1alpha,5alpha,6beta)-
    • Inchi: 1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3/t31-,32-,38-/m1/s1
    • InChI-sleutel: DKBPTKFKCCNXNH-JMBMPLIVSA-N
    • LACHT: O=C(C1C=CC(=C(C/C=C(\C)/C)C=1O)O)[C@H]1[C@H](C2C(=CC(=C3C(C(C/C=C(\C)/C)=C(C4C=CC(=CC=4O)O)OC=23)=O)O)O)C=C(C)C[C@@H]1C1C=CC(=CC=1O)O

Berekende eigenschappen

  • Exacte massa: 760.28836222g/mol
  • Monoisotopische massa: 760.28836222g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 56
  • Aantal draaibare bindingen: 9
  • Complexiteit: 1560
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.2
  • Topologisch pooloppervlak: 205Ų
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